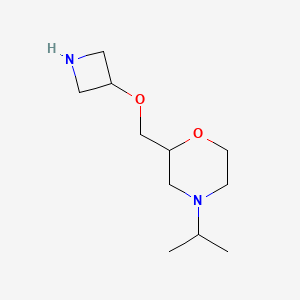
2-Hydroxy-2-(2-pyrazinyl)acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-(pyrazin-2-yl)acetic acid is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(pyrazin-2-yl)acetic acid typically involves the reaction of pyrazine-2-carboxylic acid with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{Pyrazine-2-carboxylic acid} + \text{Glyoxylic acid} \rightarrow \text{2-Hydroxy-2-(pyrazin-2-yl)acetic acid} ]
Industrial Production Methods
While specific industrial production methods for 2-hydroxy-2-(pyrazin-2-yl)acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Hydroxy-2-(pyrazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of pyrazine-2-carboxylic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: Pyrazine-2-carboxylic acid.
Reduction: 2-Hydroxy-2-(pyrazin-2-yl)ethanol.
Substitution: Various substituted pyrazine derivatives, depending on the reagent used.
科学的研究の応用
2-Hydroxy-2-(pyrazin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-hydroxy-2-(pyrazin-2-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxyl and carboxyl groups in the compound can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the pyrazine ring can interact with nucleic acids, affecting gene expression and cellular processes.
類似化合物との比較
Similar Compounds
Pyrazine-2-carboxylic acid: Similar in structure but lacks the hydroxyl group.
2-Hydroxy-2-(pyridin-2-yl)acetic acid: Similar structure with a pyridine ring instead of a pyrazine ring.
2-Hydroxy-2-(quinolin-2-yl)acetic acid: Contains a quinoline ring, which is a fused ring system with different properties.
Uniqueness
2-Hydroxy-2-(pyrazin-2-yl)acetic acid is unique due to the presence of both hydroxyl and carboxyl functional groups attached to the pyrazine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
分子式 |
C6H6N2O3 |
|---|---|
分子量 |
154.12 g/mol |
IUPAC名 |
2-hydroxy-2-pyrazin-2-ylacetic acid |
InChI |
InChI=1S/C6H6N2O3/c9-5(6(10)11)4-3-7-1-2-8-4/h1-3,5,9H,(H,10,11) |
InChIキー |
WAFRJIHSDWQXKG-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=N1)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


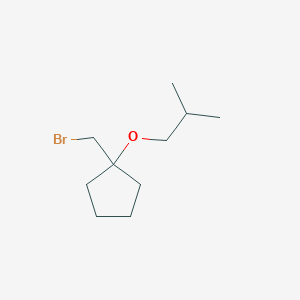
![1-[1-(2-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15309646.png)
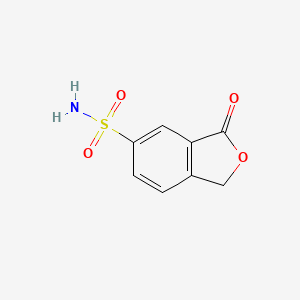
![5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal](/img/structure/B15309652.png)

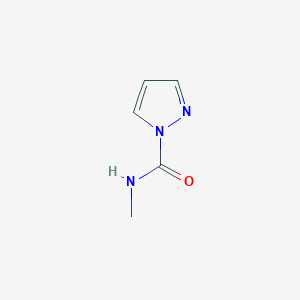
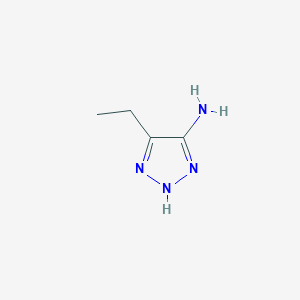
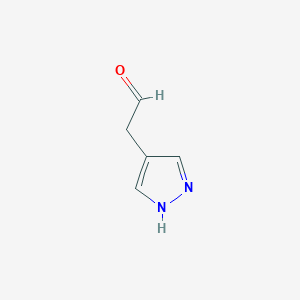
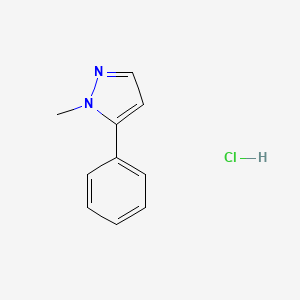
![3-(2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanoicacid](/img/structure/B15309694.png)

amine hydrochloride](/img/structure/B15309705.png)
